10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]
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Overview
Description
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] is an organic compound belonging to the class of steroidal compounds. It is characterized by the presence of ethylenedioxy groups at the 3 and 20 positions of the pregna-5,7-diene structure. This compound is known for its unique structural properties and potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] typically involves the chemical modification of suitable starting materials. One common method involves the reaction of pregna-5,7-diene-3,20-dione with ethylene glycol in the presence of an acid catalyst to form the ethylenedioxy groups at the 3 and 20 positions . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] may involve large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethylenedioxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and oxidative stress pathways. Additionally, it may interfere with the proliferation of cancer cells by inducing apoptosis or inhibiting cell growth .
Comparison with Similar Compounds
10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] can be compared with other similar steroidal compounds, such as:
Ergosterol: A provitamin D compound obtained from yeast.
Pregna-5,7-diene-3,20-dione: The parent compound without the ethylenedioxy groups.
The uniqueness of 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] lies in its specific structural modifications, which confer distinct biological activities and chemical properties .
Properties
CAS No. |
19592-55-3 |
---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(9S,10R,13S,14R,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] |
InChI |
InChI=1S/C25H36O4/c1-22-10-11-25(28-14-15-29-25)16-17(22)4-5-18-19-6-7-21(24(3)26-12-13-27-24)23(19,2)9-8-20(18)22/h4-5,19-21H,6-16H2,1-3H3/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
CFZNXPSHLNMZGD-VUBDRERZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC=C4[C@@]3(CCC5(C4)OCCO5)C)[C@@H]1CC[C@@H]2C6(OCCO6)C |
SMILES |
CC12CCC3C(=CC=C4C3(CCC5(C4)OCCO5)C)C1CCC2C6(OCCO6)C |
Canonical SMILES |
CC12CCC3C(=CC=C4C3(CCC5(C4)OCCO5)C)C1CCC2C6(OCCO6)C |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
Pregna-5,7-diene-3,20-dione Cyclic 3,20-bis(1,2-Ethanediyl Acetal); Pregna-5,7-diene-3,20-dione Cyclic bis(1,2-Ethanediyl Acetal); Pregna-5,7-diene-3,20-dione Cyclic bis(Ethylene Acetal) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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